1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine is a complex organic compound featuring a thiazole ring and a dioxothiolan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Introduction of the Dioxothiolan Moiety: The dioxothiolan group can be introduced via oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent due to the bioactivity of the thiazole ring.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding, given its ability to interact with biological macromolecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the dioxothiolan moiety can interact with receptor sites, modulating their function. These interactions can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities but differ in their substituents and biological activities.
Dioxothiolan Derivatives: Compounds such as 1,1-dioxothiolane and its derivatives have similar sulfur-containing rings but lack the thiazole moiety.
Uniqueness
1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine is unique due to the combination of the thiazole and dioxothiolan rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-9-7-16-11(12-9)6-13(2)5-10-3-4-17(14,15)8-10/h7,10H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKMVUJQOQTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN(C)CC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.